Indium(III) sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

In2S3 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

sulfanylidene(sulfanylideneindiganylsulfanyl)indigane |

InChI |

InChI=1S/2In.3S |

InChI Key |

ZOMNDSJRWSNDFL-UHFFFAOYSA-N |

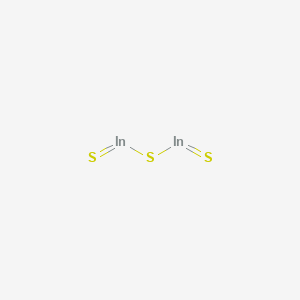

SMILES |

S=[In]S[In]=S |

Canonical SMILES |

S=[In]S[In]=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Polymorphs of Indium(III) Sulfide

For Researchers, Scientists, and Drug Development Professionals

Indium(III) sulfide (In₂S₃) is a versatile semiconductor material with significant potential in a range of applications, from photovoltaics to bio-imaging, owing to its unique optoelectronic properties. A thorough understanding of its crystallography, particularly its polymorphic nature, is fundamental to harnessing its full potential. This technical guide provides a comprehensive overview of the crystal structure of the primary polymorphs of In₂S₃ (α, β, and γ), detailing their crystallographic parameters, phase transitions, and the experimental methodologies used for their synthesis and characterization.

Polymorphism in this compound

This compound is known to exist in at least three distinct crystalline forms, or polymorphs: β-In₂S₃, α-In₂S₃, and γ-In₂S₃. The stability of each polymorph is primarily dependent on temperature. The β-phase is the most stable form at room temperature.[1] As the temperature increases, β-In₂S₃ undergoes a phase transition to the α-phase, which in turn transforms into the γ-phase at even higher temperatures.[2][3]

The transition from the tetragonal β-phase to the cubic α-phase is characterized as an order-disorder transition.[3] In the β-phase, indium vacancies are in an ordered arrangement, whereas in the α-phase, these vacancies become randomly distributed over the tetrahedral sites.[3][4] The subsequent transition to the high-temperature trigonal γ-phase involves a more significant rearrangement of the crystal lattice, representing a reconstructive-type transformation.[5]

Crystallographic Data of In₂S₃ Polymorphs

The structural parameters of the three main polymorphs of this compound have been determined through techniques such as X-ray diffraction (XRD) and Rietveld refinement. The key crystallographic data for each polymorph are summarized in the tables below.

Table 1: Crystallographic Data for β-In₂S₃ (Tetragonal)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][6] |

| Space Group | I4₁/amd | [6][7] |

| Lattice Constant (a) | 7.6172(1) Å | [7] |

| Lattice Constant (c) | 32.3307(8) Å | [7] |

| Unit Cell Volume | 1875.86(6) ų | [7] |

| Temperature of Measurement | Room Temperature | [8] |

Table 2: Crystallographic Data for α-In₂S₃ (Cubic)

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Fd-3m | [9] |

| Lattice Constant (a) | 10.776 Å | [10] |

| Unit Cell Volume | 1251.4 ų | [10] |

| Temperature of Measurement | 749 K | [8] |

Table 3: Crystallographic Data for γ-In₂S₃ (Trigonal/Hexagonal)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1][5] |

| Space Group | P-3m1 | [5] |

| Lattice Constant (a) | 3.85 Å | [10] |

| Lattice Constant (c) | 9.16 Å | [10] |

| Unit Cell Volume | 117.8 ų | [10] |

| Temperature of Measurement | 1099 K | [8] |

Phase Transitions and Influencing Factors

The transformation between the different polymorphs of In₂S₃ is a critical aspect of its material science. The following diagram illustrates the temperature-dependent phase transitions.

References

- 1. ifuap.buap.mx [ifuap.buap.mx]

- 2. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]

- 3. krishisanskriti.org [krishisanskriti.org]

- 4. researchgate.net [researchgate.net]

- 5. In2S3 thin films via open-air chemical vapor deposition using indium-diethyldithiocarbamate. Deposition and characterization [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure reinvestigation of α-, β- and γ-In2S3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Properties of β-Indium(III) Sulfide Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and emerging biomedical applications of β-Indium(III) sulfide (β-In₂S₃) nanoparticles. β-In₂S₃, a promising n-type semiconductor, has garnered significant attention due to its unique optoelectronic properties and low toxicity profile, making it a compelling candidate for applications in bioimaging, drug delivery, and phototherapy. This document details established synthesis methodologies, including hydrothermal, solvothermal, and co-precipitation techniques, and presents a systematic analysis of the structural, optical, and electrical properties of the resulting nanoparticles. Particular emphasis is placed on the relationship between synthetic parameters and the physicochemical characteristics of the nanoparticles. Furthermore, this guide explores the current understanding of the interaction of β-In₂S₃ nanoparticles with biological systems, including cellular uptake mechanisms and potential therapeutic applications. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate further research and development in this burgeoning field.

Introduction

Indium(III) sulfide (In₂S₃) is a III-VI group semiconductor that exists in three main crystallographic phases: α, β, and γ.[1] Among these, the tetragonal β-phase is the most stable at room temperature and exhibits a defect spinel structure.[1] β-In₂S₃ is characterized by a direct band gap in the range of 2.0-2.3 eV, which allows for strong absorption of visible light.[1] These properties, combined with its relatively low toxicity compared to cadmium- or lead-based quantum dots, have positioned β-In₂S₃ nanoparticles as a material of significant interest for a range of applications, from solar cells to photocatalysis.

In recent years, the unique photoluminescent and semiconducting properties of β-In₂S₃ nanoparticles have attracted considerable attention from the biomedical community. Their ability to fluoresce upon excitation makes them suitable as probes for bioimaging, while their large surface area-to-volume ratio and potential for surface functionalization open up possibilities for their use as drug delivery vehicles. This guide aims to provide a detailed technical resource for researchers and professionals interested in harnessing the potential of β-In₂S₃ nanoparticles for biomedical applications.

Synthesis of β-Indium(III) Sulfide Nanoparticles

The properties of β-In₂S₃ nanoparticles are intrinsically linked to their size, morphology, and crystallinity, which are in turn dictated by the synthesis method employed. The most common approaches for the synthesis of β-In₂S₃ nanoparticles are wet-chemical routes, including hydrothermal, solvothermal, and co-precipitation methods.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the desired product.

Experimental Protocol: Hydrothermal Synthesis of β-In₂S₃ Nanoparticles [2][3]

-

Precursor Preparation:

-

Prepare an aqueous solution of an indium salt, such as indium(III) chloride (InCl₃), with a specific molarity (e.g., 0.1 M).

-

Prepare a separate aqueous solution of a sulfur source, such as sodium sulfide (Na₂S) or thioacetamide (TAA), with a stoichiometric or desired molar ratio to the indium precursor.

-

-

Reaction Mixture:

-

Mix the indium and sulfur precursor solutions in a Teflon-lined stainless-steel autoclave.

-

The total volume of the solution should not exceed 80% of the autoclave's capacity.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 120°C and 180°C).

-

Maintain the temperature for a specific duration (e.g., 12 to 24 hours) to allow for the formation and growth of the nanoparticles.

-

-

Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

-

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. The choice of solvent can significantly influence the size, shape, and surface chemistry of the resulting nanoparticles.

Experimental Protocol: Solvothermal Synthesis of β-In₂S₃ Nanoparticles [1]

-

Precursor and Solvent Preparation:

-

Dissolve an indium precursor (e.g., InCl₃) and a sulfur source (e.g., thioacetamide) in a suitable organic solvent (e.g., ethanol, ethylene glycol) in a flask.

-

A capping agent or surfactant, such as oleylamine, may be added to control the growth and prevent aggregation of the nanoparticles.

-

-

Reaction Mixture:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

-

Solvothermal Reaction:

-

Seal the autoclave and heat it to a specific temperature (typically between 150°C and 220°C) for a defined period (e.g., 8 to 24 hours).

-

-

Product Recovery and Purification:

-

After cooling to room temperature, collect the precipitate by centrifugation.

-

Wash the product with an appropriate solvent (e.g., ethanol, acetone) to remove impurities.

-

Dry the purified β-In₂S₃ nanoparticles under vacuum.

-

Co-precipitation Synthesis

Co-precipitation is a relatively simple and rapid method that involves the simultaneous precipitation of the indium and sulfide ions from a solution upon the addition of a precipitating agent. This method is often carried out at or near room temperature.

Experimental Protocol: Co-precipitation Synthesis of β-In₂S₃ Nanoparticles [4]

-

Precursor Solution:

-

Prepare an aqueous solution containing both the indium salt (e.g., In(NO₃)₃) and the sulfur source (e.g., Na₂S).

-

-

Precipitation:

-

Add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonia (NH₄OH), dropwise to the precursor solution while stirring vigorously. The pH is typically maintained at a constant value (e.g., 9) to control the precipitation process.

-

-

Aging and Maturation:

-

Allow the resulting suspension to stir for an extended period (e.g., overnight) to ensure complete precipitation and aging of the nanoparticles.

-

-

Product Recovery and Purification:

-

Separate the solid precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water until the filtrate is neutral.

-

Dry the product in an oven at a low temperature (e.g., 80°C).

-

A final calcination step at a higher temperature (e.g., 500°C) may be performed to improve crystallinity.[4]

-

Properties of β-Indium(III) Sulfide Nanoparticles

The physicochemical properties of β-In₂S₃ nanoparticles are highly dependent on the synthesis conditions. A summary of key properties is presented below.

Structural Properties

The crystal structure of the synthesized nanoparticles is typically confirmed using X-ray diffraction (XRD). The diffraction peaks of β-In₂S₃ correspond to its tetragonal crystal structure. The average crystallite size can be estimated from the broadening of the XRD peaks using the Scherrer equation.

Optical Properties

The optical properties of β-In₂S₃ nanoparticles are primarily investigated using UV-visible absorption spectroscopy and photoluminescence (PL) spectroscopy.

-

Band Gap: The optical band gap (Eg) is a critical parameter that determines the energy of photons the material can absorb. For β-In₂S₃ nanoparticles, the band gap is typically in the range of 2.1 to 2.9 eV, which is often blue-shifted from the bulk value (around 2.0-2.2 eV) due to quantum confinement effects in smaller nanoparticles.[5]

-

Photoluminescence: β-In₂S₃ nanoparticles often exhibit photoluminescence, with emission wavelengths that can be tuned by varying the particle size. The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. PLQY values for β-In₂S₃ nanoparticles have been reported to be as high as 10-33% under certain synthesis conditions.[6][7]

Electrical Properties

As an n-type semiconductor, the electrical properties of β-In₂S₃ are of interest for various electronic applications. The electrical resistivity of β-In₂S₃ thin films has been reported to be in the order of 10² Ω·cm, and this can be influenced by factors such as annealing and doping.[8] The n-type conductivity is generally attributed to sulfur vacancies and interstitial indium atoms.

Data Presentation

The following tables summarize the quantitative data on the properties of β-In₂S₃ nanoparticles synthesized by different methods as reported in the literature.

Table 1: Synthesis Parameters and Resulting Properties of β-In₂S₃ Nanoparticles

| Synthesis Method | Indium Precursor | Sulfur Source | Temperature (°C) | Time (h) | Particle Size (nm) | Band Gap (eV) | Reference |

| Hydrothermal | InCl₃ | Na₂S | 120-180 | 12-24 | ~5 | - | [2][3] |

| Solvothermal | InCl₃ | Thioacetamide | 160 | 12 | 30 | - | [9] |

| Sonochemical | In(NO₃)₃ | Thioacetamide | Ambient | 1 | - | 2.5 | [1] |

| Electrochemical | - | - | Ambient | - | 76.3 | 2.9 | [5] |

Table 2: Optical Properties of β-In₂S₃ Nanoparticles

| Synthesis Method | Particle Size (nm) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) | Reference |

| Facile Chemical | 6 | - | - | 10 | [6] |

| Chemical Precipitation | - | 390 | 510 (green) | 1.6 | [7] |

| Chemical Precipitation | - | 338 | 425 (blue) | 33 | [7] |

| Cation Exchange | - | 488 | - | <1 | [10] |

Biomedical Applications

The favorable optical properties and low toxicity of β-In₂S₃ nanoparticles make them promising candidates for various biomedical applications.

Bioimaging

The photoluminescence of β-In₂S₃ nanoparticles in the visible spectrum allows for their use as fluorescent probes in cellular imaging. Their tunable emission properties, achieved by controlling the particle size, offer the potential for multicolor imaging.

Drug Delivery

The high surface area of nanoparticles provides a platform for the loading of therapeutic agents. Surface functionalization of β-In₂S₃ nanoparticles with targeting ligands, such as antibodies or peptides, can enable the specific delivery of drugs to cancer cells, thereby increasing therapeutic efficacy and reducing side effects.[[“]] The release of the drug can be triggered by changes in the physiological environment, such as pH, or by external stimuli like light.

Photothermal and Photodynamic Therapy

The strong absorption of β-In₂S₃ nanoparticles in the visible and near-infrared (NIR) regions can be exploited for photothermal therapy (PTT) and photodynamic therapy (PDT). In PTT, the nanoparticles absorb light and convert it into heat to ablate cancer cells. In PDT, the excited nanoparticles transfer energy to molecular oxygen to generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.

Cellular Uptake and Interaction

The interaction of nanoparticles with cells is a critical aspect of their biomedical application. The cellular uptake of nanoparticles is influenced by their size, shape, and surface chemistry.[12] Nanoparticles can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13]

Logical Workflow for Nanoparticle-Based Cancer Therapy

The development of β-In₂S₃ nanoparticles for cancer therapy involves a series of logical steps, from synthesis and functionalization to cellular interaction and therapeutic action.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and assembly of beta-In2S3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Synthesis, optical properties and growth process of In2S3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jan-olov.bovin.nu [jan-olov.bovin.nu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. elib.bsu.by [elib.bsu.by]

- 11. consensus.app [consensus.app]

- 12. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Synthesis of Indium(III) Sulfide Quantum Dots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of Indium(III) sulfide (In₂S₃) quantum dots (QDs), with a focus on methodologies, data-driven characterization, and applications relevant to the scientific and drug development communities. In₂S₃ QDs are emerging as a promising alternative to traditional heavy-metal-containing quantum dots due to their lower toxicity and unique optoelectronic properties.[1] This document details various synthesis protocols, summarizes key quantitative data, and visualizes experimental workflows to facilitate further research and development in this field.

Core Synthesis Methodologies

The synthesis of In₂S₃ quantum dots can be broadly categorized into several bottom-up approaches, each offering distinct advantages in controlling the size, morphology, and optical properties of the nanocrystals.[1] Common methods include colloidal synthesis at room temperature, hot-injection synthesis, and hydrothermal/solvothermal methods.

Room Temperature Colloidal Synthesis

A facile and environmentally friendly approach to synthesize In₂S₃ QDs involves the reaction of an indium salt with a sulfur source in an aqueous solution at ambient temperature.[1][2] This method is advantageous due to its simplicity and mild reaction conditions.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Mixing and Reaction:

-

Mix equal volumes of the Na₂S solution and the SDS solution and stir vigorously for 20 minutes.[2]

-

In a separate beaker, mix equal volumes of the InCl₃ solution and the SDS solution and stir.[2]

-

Add the Na₂S/SDS mixture to the InCl₃/SDS mixture to initiate the reaction. A yellowish precipitate of In₂S₃ QDs will form.[2]

-

-

Purification:

-

The resulting solution is purified by centrifugation and washing with deionized water to remove unreacted precursors and excess surfactant.[1]

-

Logical Workflow for Room Temperature Colloidal Synthesis:

Hot-Injection Synthesis

The hot-injection method offers greater control over the nucleation and growth of quantum dots, leading to more uniform size distributions.[3] This technique involves the rapid injection of a precursor solution into a hot solvent containing the other precursor.

Experimental Protocol:

-

Precursor and Solvent Preparation:

-

A three-neck flask is charged with an indium precursor (e.g., Indium(III) chloride) and a high-boiling point solvent (e.g., oleylamine).[4]

-

The mixture is degassed and heated to a specific reaction temperature (e.g., 200 °C) under an inert atmosphere.[4]

-

A sulfur precursor (e.g., sulfur powder dissolved in oleylamine) is prepared for injection.[4]

-

-

Injection and Growth:

-

The sulfur precursor solution is rapidly injected into the hot reaction mixture.[4]

-

The reaction is allowed to proceed for a controlled period to allow for the growth of the quantum dots.

-

-

Purification:

-

The reaction is quenched by cooling, and the QDs are isolated by precipitation with a non-solvent (e.g., isopropanol) and centrifugation.[4]

-

Logical Workflow for Hot-Injection Synthesis:

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods can produce highly crystalline quantum dots.[5][6]

Experimental Protocol:

-

Precursor Mixture:

-

Reaction:

-

The precursor mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 150 °C) for a defined duration.[6]

-

-

Purification:

-

After cooling, the product is collected, washed, and dried.

-

Quantitative Data Summary

The properties of In₂S₃ quantum dots are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Synthesis Method on In₂S₃ QD Properties

| Synthesis Method | Indium Precursor | Sulfur Precursor | Capping Agent | Particle Size (nm) | Band Gap (eV) | Quantum Yield (%) | Reference |

| Room Temp. Colloidal | InCl₃ | Na₂S | SDS | 2 - 3 | 3.50 | - | [2][7] |

| Hydrothermal | InCl₃ | Thioacetamide | - | - | - | - | [8] |

| Doping | In(COOCH₃)₃ | H₂S | - | 3 - 5 | 3.19 - 3.62 | - | [9] |

Table 2: Influence of Reaction Parameters on In₂S₃-based QD Properties

| Parameter Varied | Effect on Particle Size | Effect on Emission Wavelength | Effect on Quantum Yield | Reference |

| Temperature (Hot-injection) | Increase | Red-shift | - | [10] |

| In:S Molar Ratio (Colloidal) | No significant change | No significant change | - | [11] |

| Capping Agent Concentration | Decrease with increase | - | - | [11] |

| Doping (Ho³⁺) | - | Tunable | Decreases with excess doping | [9] |

Characterization Techniques

A suite of characterization techniques is employed to analyze the structural, morphological, and optical properties of the synthesized In₂S₃ quantum dots.

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and crystal structure of the QDs.[2]

-

X-ray Diffraction (XRD): To identify the crystal phase and estimate the crystallite size.[1]

-

UV-Vis Spectroscopy: To determine the optical band gap from the absorption spectrum.[7]

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.[1]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.[1]

Applications in Drug Development

The low toxicity and tunable fluorescence of In₂S₃-based quantum dots make them attractive candidates for applications in drug development, particularly in bioimaging and targeted drug delivery.[12][13][14]

Functionalization for Targeted Drug Delivery

For effective use in biological systems, the surface of In₂S₃ QDs must be functionalized to ensure biocompatibility and enable targeting of specific cells or tissues.

Workflow for Functionalization and Drug Loading:

This functionalization process enhances the colloidal stability of the QDs in biological media and allows for the attachment of targeting moieties such as antibodies, peptides, or aptamers, which can specifically bind to receptors overexpressed on cancer cells.[13][15] Therapeutic drugs can then be loaded onto the functionalized QDs for targeted delivery.[16][17] The inherent fluorescence of the QDs can be utilized to track their biodistribution and monitor drug release.[18]

While direct modulation of specific signaling pathways by In₂S₃ QDs is not yet extensively documented, their use as nanocarriers can significantly impact cellular processes by delivering drugs to intracellular targets that regulate cell proliferation, apoptosis, and other critical pathways. The ability to visualize these processes using the QDs' fluorescence provides a powerful tool for studying drug efficacy and mechanisms of action.[18]

Conclusion

The exploratory synthesis of this compound quantum dots offers a versatile platform for creating novel nanomaterials with significant potential in various scientific fields, including drug development. By carefully selecting the synthesis methodology and controlling reaction parameters, researchers can tune the physicochemical properties of In₂S₃ QDs to meet the demands of specific applications. The continued development of functionalization strategies will further enhance their utility as tools for targeted therapy and advanced bioimaging.

References

- 1. scispace.com [scispace.com]

- 2. In2S3 Quantum Dots: Preparation, Properties and Optoelectronic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and investigations of In2S3:Ho3+ quantum dots on doping induced changes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Luminescent copper indium sulfide (CIS) quantum dots for bioimaging applications. | Semantic Scholar [semanticscholar.org]

- 13. Quantum dots in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. Advancements in Targeted Quantum Dots Structures for Enhanced Cancer Treatment [mdpi.com]

- 16. Quantum Dots as Drug Delivery Vehicles: An Abeyant Leap in Cancer Therapy: Quantum Dots as potential drug carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Fundamental Optical Properties of Indium(III) Sulfide (In₂S₃) Thin Films

Indium(III) sulfide (In₂S₃) has emerged as a significant n-type semiconductor material, drawing considerable attention from the scientific community. Its promise lies in a unique combination of properties: a wide, tunable band gap, high photoconductivity, and chemical stability.[1][2] Notably, In₂S₃ is considered a non-toxic and environmentally friendly alternative to cadmium sulfide (CdS), which is conventionally used as a buffer layer in thin-film solar cells.[3][4] This guide provides a comprehensive overview of the core optical properties of In₂S₃ thin films, details the experimental protocols for their synthesis and characterization, and presents key data for researchers and scientists.

Indium sulfide can exist in three primary crystallographic phases: a cubic (α), a tetragonal (β), and a hexagonal (γ) phase. The β-In₂S₃ phase is the most stable structure at room temperature.[2][3] The optical and structural characteristics of In₂S₃ thin films are highly dependent on the deposition technique and process parameters, leading to a wide range of reported optical constants.[5][6]

Core Optical Properties

The interaction of In₂S₃ thin films with light is defined by several fundamental parameters that are crucial for their application in optoelectronic devices.

-

Optical Band Gap (E_g): The band gap is a critical property that determines the portion of the electromagnetic spectrum a semiconductor can absorb. For In₂S₃ thin films, the optical band gap is typically direct, though indirect transitions have also been reported.[5][7][8] The reported values for the direct band gap vary significantly, generally ranging from 2.0 eV to over 3.0 eV.[6][9][10] This variability is a direct consequence of the synthesis method, deposition temperature, precursor chemistry, film thickness, and stoichiometry ([S]/[In] ratio).[9][11][12] For instance, doping In₂S₃ with elements like tin or silver can also tune the band gap.[13]

-

Transmittance and Absorption: In₂S₃ thin films generally exhibit high optical transmittance, often between 60% and 85%, in the visible and near-infrared (NIR) regions of the spectrum.[3][11] This transparency is a key requirement for their use as window or buffer layers in solar cells, as it allows a broad range of solar radiation to reach the absorber layer. The optical absorption coefficient (α) is calculated from transmittance data and is used to determine the energy band gap.[3]

-

Refractive Index (n) and Extinction Coefficient (k): The complex refractive index (ñ = n - ik) describes how light propagates through the material. The real part, the refractive index (n), relates to the phase velocity of light in the film, while the imaginary part, the extinction coefficient (k), is related to the absorption of light. For In₂S₃ thin films, the refractive index is typically in the range of 2.40 to 2.84 in the visible spectrum and is influenced by factors such as deposition temperature and doping.[12][14] The extinction coefficient is low in the visible region where the material is transparent and increases sharply near the band edge energy.[1]

-

Photoluminescence (PL): Photoluminescence spectroscopy reveals information about the electronic transitions and defect states within the semiconductor. In₂S₃ thin films often exhibit emission signals in the visible spectrum, such as green and blue luminescence, which can be attributed to electronic transitions involving defect states like sulfur vacancies or interstitial indium sites.[3]

Data Presentation

The quantitative optical properties of In₂S₃ thin films are highly dependent on the fabrication methodology. The following tables summarize representative data from various studies.

Table 1: Optical Band Gap (E_g) of In₂S₃ Thin Films Prepared by Various Methods

| Deposition Method | Substrate Temperature (°C) | Precursors | Film Thickness (nm) | Band Gap (E_g) (eV) | Reference(s) |

| Chemical Bath Deposition | 60 - 90 | InCl₃, Thioacetamide | 246 - 253 | 2.32 - 2.83 | [3] |

| Spray Pyrolysis | 250 | InCl₃, Thiourea | Not Specified | 2.63 (for [S]/[In]=4.5) | [11][15] |

| Spray Pyrolysis (Sn-doped) | Not Specified | InCl₃, Thiourea, SnCl₄ | Not Specified | 2.68 - 2.83 | |

| Thermal Evaporation | 200 - 350 | In, S | Not Specified | 2.53 - 2.71 | [12] |

| Thermal Evaporation (Ag-doped) | Room Temperature | In₂S₃, Ag | ~250 | 2.03 - 2.23 | [13] |

| Sulfurization of Indium Film | 200 - 400 | Indium Film, Sulfur | Not Specified | 2.6 - 3.0 | [9] |

| RF Sputtering (annealed) | 300 - 500 (annealing) | In₂S₃ Target | Not Specified | 2.04 - 2.20 (indirect) | [8] |

| SILAR | Not Specified | InCl₃ / In(NO₃)₃, Na₂S₂O₃ | Not Specified | 2.32 - 2.92 | [2] |

Table 2: Refractive Index (n) and Extinction Coefficient (k) of In₂S₃ Thin Films

| Deposition Method | Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Reference(s) |

| Thermal Evaporation | ~600 | 2.46 - 2.84 | Varies with wavelength | [12] |

| Spray Pyrolysis (Sn-doped) | Visible Range | 2.40 - 2.45 | 0.01 - 0.21 | |

| Thermal Co-evaporation | Visible Range | 2.46 - 2.58 | Not Specified | [14] |

| Vacuum Thermal Evaporation (Cu-doped) | 500 | ~2.7 | ~0.1 | [1] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of common protocols for the synthesis and characterization of In₂S₃ thin films.

Thin Film Deposition Techniques

-

Chemical Bath Deposition (CBD): A simple, low-cost, and scalable technique for producing large-area films.[3]

-

Protocol:

-

Prepare an aqueous solution containing an indium salt (e.g., Indium(III) chloride, InCl₃) and a sulfur source (e.g., thioacetamide, CH₃CSNH₂).

-

A complexing agent may be added to control the release of In³⁺ ions.

-

Clean substrates (e.g., glass, PET) are immersed vertically in the solution.[3]

-

The bath is heated to a specific temperature (e.g., 60-90°C) and maintained for a set duration (e.g., 120 minutes) to allow for the slow decomposition of the sulfur source and subsequent reaction with indium ions to form the In₂S₃ film on the substrate surface.[3]

-

After deposition, the films are removed, washed with deionized water (often in an ultrasonic bath), and dried.[3]

-

-

-

Spray Pyrolysis: A technique where a solution is sprayed onto a heated substrate, leading to a chemical reaction and film formation.[4][11]

-

Protocol:

-

Prepare a precursor solution containing an indium source (e.g., InCl₃) and a sulfur source (e.g., thiourea, CS(NH₂)₂) dissolved in a solvent like deionized water. The [S]/[In] molar ratio in the solution is a key parameter.[11][15]

-

The substrate (e.g., glass) is placed on a heater and maintained at a constant high temperature (e.g., 250°C).[11]

-

The precursor solution is atomized into fine droplets using a sprayer (nebulizer) and directed towards the heated substrate using a carrier gas (e.g., compressed air).[11]

-

The droplets undergo pyrolysis upon hitting the hot surface, forming a solid, adherent In₂S₃ thin film.

-

Parameters such as spray rate, nozzle-to-substrate distance, and solution volume are carefully controlled.[11]

-

-

-

Physical Vapor Deposition (PVD) / Thermal Evaporation: A vacuum-based technique where source material is evaporated and condenses on a substrate.[5][12]

-

Protocol:

-

High-purity In₂S₃ powder or elemental indium and sulfur are placed in crucibles inside a high-vacuum chamber (e.g., 10⁻⁵ mbar).[13]

-

The substrates are mounted above the source material. The substrate can be kept at room temperature or heated to a specific temperature.[12][13]

-

The source material is heated (e.g., resistively) until it evaporates (or sublimes).

-

The vapor travels in a line-of-sight path and condenses on the cooler substrate, forming a thin film.

-

Post-deposition annealing under an inert atmosphere (e.g., argon) may be performed to improve crystallinity.[5]

-

-

Optical Characterization Techniques

-

UV-Vis Spectroscopy: This is the most common technique for evaluating the primary optical properties of thin films.

-

Methodology: A spectrophotometer measures the intensity of light passing through the In₂S₃ film (transmittance, T) and sometimes the light reflected from it (reflectance, R) over a specific wavelength range (typically UV, visible, and NIR).

-

Data Analysis:

-

The absorption coefficient (α) is calculated using the formula: α = (1/d) * ln(1/T), where 'd' is the film thickness.[3]

-

The optical band gap (E_g) is determined by plotting (αhν)² versus the photon energy (hν) (for a direct band gap) and extrapolating the linear portion of the curve to the energy axis where (αhν)² = 0. This is known as a Tauc plot.[3]

-

-

-

Spectroscopic Ellipsometry (SE): A highly sensitive, non-destructive technique for determining film thickness and the complex refractive index.[1][16]

-

Methodology: SE measures the change in the polarization state of light upon reflection from the thin film's surface. A beam of polarized light is directed at the sample, and the polarization of the reflected light is analyzed by a detector.[16]

-

Data Analysis: The measured data (Psi and Delta angles) are fitted to an optical model that describes the sample structure (e.g., substrate/film/air). From this model fitting, the film's thickness and the spectral dependence of its optical constants (n and k) can be accurately extracted.[1][17]

-

Visualizations

The following diagrams illustrate typical experimental workflows and the relationships between synthesis parameters and material properties.

Caption: Workflow for In₂S₃ thin film synthesis via Chemical Bath Deposition.

Caption: Workflow for In₂S₃ thin film synthesis via Spray Pyrolysis.

Caption: Relationship between synthesis parameters and optical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamopen.com [benthamopen.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Bandgap properties of the indium sulfide thin-films grown by co-evaporation [inis.iaea.org]

- 8. JOAM :: Articles [joam.inoe.ro]

- 9. Structural and Optical Studies of In2S3 Thin Films Prepared by Sulferization of Indium Thin Films [benthamopenarchives.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Description of the structural and optical properties of Ag-doped In2S3 thin films fabricated via vacuum thermal evaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and optical properties of thin As2S3-In2S3 films [inis.iaea.org]

- 15. researchgate.net [researchgate.net]

- 16. Ellipsometry - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

band structure and electronic properties of α-In₂S₃

An In-Depth Technical Guide on the Band Structure and Electronic Properties of α-In₂S₃

Introduction

Indium Sulfide (In₂S₃) is a III-VI group semiconductor compound that has garnered significant interest for its potential applications in various optoelectronic devices. Its utility as a non-toxic, wide-bandgap buffer layer in thin-film solar cells, particularly as an alternative to cadmium sulfide (CdS), has driven extensive research into its fundamental properties. In₂S₃ exists in three primary polymorphic forms, designated α, β, and γ, which are stable at different temperatures. The β-In₂S₃ phase, with its tetragonal crystal structure, is the most stable at room temperature. The high-temperature α-In₂S₃ phase, which is the focus of this guide, exhibits a cubic spinel structure and is stable at temperatures above approximately 717 K (444 °C). Understanding the electronic band structure and properties of this specific phase is crucial for designing and optimizing high-temperature electronic devices and for processes involving high-temperature annealing. This document provides a comprehensive overview of the structural and electronic characteristics of α-In₂S₃, supported by experimental data and theoretical calculations.

Crystal Structure of α-In₂S₃

The α-phase of Indium Sulfide is the high-temperature crystalline form of the material. Unlike the β-phase where indium atom vacancies are ordered, the α-In₂S₃ phase is characterized by a cubic crystal structure where these vacancies are randomly distributed across the tetrahedral sites of the lattice. This disordering of vacancies results in a higher crystal symmetry. The transition from the ordered tetragonal β-phase to the disordered cubic α-phase occurs at a temperature of 717 K.

Caption: Phase transition diagram from tetragonal β-In₂S₃ to cubic α-In₂S₃.

| Property | α-In₂S₃ |

| Crystal System | Cubic |

| Space Group | Fd-3m (Spinel group, assuming defect structure) |

| Key Feature | Random distribution of In³⁺ vacancies over tetrahedral sites |

| Stability Range | > 717 K (444 °C) |

Electronic Band Structure

The electronic band structure of a semiconductor dictates its optical and electrical properties. For α-In₂S₃, theoretical calculations are essential for a detailed understanding, as high-temperature experimental measurements can be challenging.

Band Gap: Direct vs. Indirect

The nature of the band gap—whether it is direct or indirect—is a critical parameter for optoelectronic applications. In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-vector), allowing for efficient electron-hole recombination and light emission.[1][2] Conversely, in an indirect band gap material, this process requires the assistance of a phonon to conserve momentum, making radiative recombination less efficient.[1][2]

First-principles calculations based on the full-potential linearized augmented plane wave (FP-LAPW + lo) method, using the modified Beck-Johnson (mBJ) potential, indicate that α-In₂S₃ possesses a direct band gap . This is in contrast to the β-phase, which is calculated to have an indirect band gap. It is important to note that the band gap of In₂S₃ is a subject of considerable debate in the literature, with experimental results varying widely based on the synthesis method, stoichiometry, and crystallinity of the material, often making it difficult to distinguish between phases.[3]

Band Gap Energy

The band gap energy (Eg) determines the range of the electromagnetic spectrum a material can absorb or emit. Theoretical calculations provide the most specific values for the pure α-phase.

| Material Phase | Band Gap Type | Calculated Eg (eV) | Method |

| α-In₂S₃ | Direct | 1.58 | FP-LAPW + mBJ |

| β-In₂S₃ | Indirect | 2.18 | FP-LAPW + mBJ |

Note: Experimental values for In₂S₃ thin films, which are often β-phase or a mixture of phases, typically range from 2.0 eV to 2.9 eV depending on preparation conditions.[4][5]

Density of States (DOS)

The projected density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands. For In₂S₃ systems, the upper part of the valence band is predominantly formed by hybridized p-orbitals of Sulfur and d-orbitals of Indium. The bottom of the conduction band is mainly composed of the s-orbitals of Indium.

Electronic Properties

Quantitative data on the electronic transport properties specifically for the α-In₂S₃ phase are scarce due to the high temperatures at which this phase is stable. The available data often pertains to mixed-phase (α+β) or the more commonly studied β-phase thin films.

| Property | Value | Material & Conditions |

| Electrical Conductivity | Thermally activated semiconductor behavior | Mixed (cubic + tetragonal) phase In₂S₃ thin films on ITO substrate.[6] |

| Carrier Concentration | up to 3.31 × 10¹⁸ cm⁻³ | Nebulized spray deposited In₂S₃ (mixed α and β phases).[7] |

| Carrier Mobility | up to 38.8 cm²/Vs | Nebulized spray deposited In₂S₃ (mixed α and β phases).[7] |

| Effective Mass (e⁻/h⁺) | Data not available for α-In₂S₃ | N/A |

The electronic properties are known to be heavily influenced by intrinsic defects such as sulfur vacancies (VS) and indium interstitials (Ini), which act as donors and contribute to the typical n-type conductivity of In₂S₃.

Experimental Protocols

Synthesis of α-In₂S₃

Bulk Synthesis: The α-phase is typically formed by heating the β-phase material above the transition temperature of 717 K. A common method involves synthesizing polycrystalline In₂S₃ by heating stoichiometric amounts of high-purity indium and sulfur in an evacuated and sealed quartz ampoule. The temperature is ramped slowly to control the reaction and then held at a temperature within the α-phase stability range (e.g., 750-1000 K).

Thin Film Deposition: While most thin film deposition techniques like Chemical Spray Pyrolysis (CSP), Chemical Bath Deposition (CBD), and Thermal Evaporation are performed at temperatures that yield the β-phase, the α-phase can be obtained through post-deposition annealing.[5][8][9] For instance, annealing a thermally evaporated indium film in a sulfur-rich environment at temperatures between 500 °C and 650 °C can produce In₂S₃ films, with the specific phase depending on the exact temperature.[5]

Caption: Experimental workflow for synthesis and characterization of bulk α-In₂S₃.

Structural Characterization: X-Ray Diffraction (XRD)

XRD is the definitive method for identifying the crystalline phase of In₂S₃.

-

Sample Preparation: A powdered sample of the synthesized material is prepared. For in-situ temperature studies, the sample is placed in a high-temperature chamber transparent to X-rays.

-

Data Acquisition: A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å) is directed at the sample.[9] The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The α-In₂S₃ phase is identified by matching the peak positions to the known diffraction pattern of its cubic structure, distinguishing it from the tetragonal β-phase or trigonal γ-phase.[8][10]

Optical Characterization: UV-Visible Spectroscopy

This technique is used to determine the optical band gap.

-

Sample Preparation: For thin films, the material is deposited on a transparent substrate (e.g., glass). For bulk materials, a diffuse reflectance measurement can be performed.

-

Measurement: The absorbance or transmittance of the sample is measured over a range of wavelengths (e.g., 200-1100 nm).[11]

-

Data Analysis (Tauc Plot): The absorption coefficient (α) is calculated from the absorbance data. A Tauc plot is then generated by plotting (αhν)n against photon energy (hν).[11][12] The value of the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct allowed transition, n=1/2 for an indirect allowed transition).[11] Since α-In₂S₃ is predicted to have a direct band gap, n=2 is used. The band gap energy (Eg) is determined by extrapolating the linear portion of the plot to the energy axis where (αhν)² = 0.[12][13]

Theoretical Protocol: Density Functional Theory (DFT)

DFT calculations are used to predict the electronic band structure and density of states. Hybrid functionals like HSE06 are often employed to correct the underestimation of the band gap by standard functionals like GGA.[14][15][16]

Caption: Logical workflow for DFT-based band structure calculation.

The typical workflow is as follows:

-

Geometry Optimization: The initial crystal structure is relaxed to find the lowest energy configuration of the atoms.[14]

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed using a chosen functional (e.g., HSE06) and a defined k-point mesh to obtain the ground-state charge density and wavefunctions.[17][18]

-

Band Structure Calculation: A non-SCF calculation is then performed along a path connecting high-symmetry points in the Brillouin zone to determine the energy eigenvalues E(k), which constitute the band structure.[17][18]

-

DOS Calculation: The density of states is calculated from the results of the SCF run to analyze the orbital contributions to the bands.[14]

Conclusion

α-In₂S₃, the high-temperature cubic phase of indium sulfide, is a direct band gap semiconductor with a theoretically predicted band gap of approximately 1.58 eV. Its structure is defined by a cubic lattice with a disordered arrangement of indium vacancies. While theoretical frameworks provide a solid understanding of its band structure, specific experimental data on its electronic transport properties like carrier mobility and effective mass remain limited, primarily due to the challenges of high-temperature measurements. The properties of In₂S₃ are highly sensitive to synthesis conditions, which often result in the more stable β-phase or mixed phases at lower temperatures. Future research focusing on in-situ high-temperature characterization of pure α-In₂S₃ is needed to fully validate theoretical predictions and unlock its potential for high-temperature electronic applications.

References

- 1. Direct and indirect band gaps - Wikipedia [en.wikipedia.org]

- 2. Direct and Indirect Band Gap Semiconductors [doitpoms.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New fabrication method for di-indium tri-sulfuric (In2S3) thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. physics.iisc.ac.in [physics.iisc.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. m.youtube.com [m.youtube.com]

- 15. christoph-wolf.at [christoph-wolf.at]

- 16. d-nb.info [d-nb.info]

- 17. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]

- 18. JDFTx: Band structure calculations [jdftx.org]

An In-Depth Technical Guide to the Phase Transition Mechanism of Indium(III) Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) sulfide (In₂S₃) is a III-VI semiconductor compound that has garnered significant interest for its potential applications in various fields, including photovoltaics, optoelectronics, and photocatalysis. The material is known to exist in at least three distinct crystalline phases, or polymorphs: β-In₂S₃, α-In₂S₃, and γ-In₂S₃. The transitions between these phases are of fundamental importance as the crystal structure dictates the material's physical and chemical properties, thereby influencing its performance in various applications. This technical guide provides a comprehensive overview of the phase transition mechanisms of In₂S₃, summarizing key quantitative data, detailing experimental protocols for studying these transitions, and visualizing the underlying processes.

Crystalline Phases of this compound

This compound exhibits temperature- and pressure-dependent polymorphism. The three principal phases are:

-

β-In₂S₃: This is the most stable phase at room temperature and below. It possesses a defect tetragonal spinel structure with the space group I4₁/amd. The key feature of this phase is the ordered arrangement of indium vacancies within the crystal lattice.

-

α-In₂S₃: Upon heating, β-In₂S₃ undergoes a phase transition to the α-In₂S₃ phase. This phase has a defect cubic spinel structure with the space group Fd

m. The transition from the β to the α phase is characterized as an order-disorder transition, where the ordered indium vacancies of the β-phase become randomly distributed throughout the tetrahedral sites of the cubic structure.3ˉ -

γ-In₂S₃: At even higher temperatures, α-In₂S₃ transforms into the γ-In₂S₃ phase. This high-temperature phase has a layered trigonal or hexagonal crystal structure.

Phase Transition Mechanisms

The transitions between the different polymorphs of In₂S₃ are driven by changes in temperature and pressure, leading to alterations in the crystal structure and vacancy ordering.

Temperature-Induced Phase Transitions

The sequence of temperature-induced phase transitions at ambient pressure is as follows:

β-In₂S₃ ↔ α-In₂S₃ ↔ γ-In₂S₃

The transition from the tetragonal β-phase to the cubic α-phase is a reversible, first-order phase transition. This transition involves the disordering of indium cation vacancies. In the low-temperature β-phase, these vacancies are ordered, leading to the tetragonal symmetry. As the temperature increases to the transition point, the thermal energy overcomes the ordering energy, and the vacancies become randomly distributed, resulting in the higher symmetry cubic α-phase.[1]

The subsequent transition from the cubic α-phase to the trigonal/hexagonal γ-phase occurs at a higher temperature. This transformation involves a more significant rearrangement of the crystal lattice from a three-dimensional spinel-based structure to a layered structure.

Pressure-Induced Phase Transitions

Applying high pressure to β-In₂S₃ at room temperature can also induce phase transitions. Studies have shown that β-In₂S₃ undergoes a reversible pressure-induced order-disorder transition to a cubic defect spinel structure, similar to α-In₂S₃, at pressures above 5.0 GPa.[2] Further compression leads to a second phase transition to a defect α-NaFeO₂-type structure at pressures exceeding 10.5 GPa.[2] This indicates that the metastable α-phase can be accessed not only by high temperature but also by high pressure.[2]

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of In₂S₃, including transition temperatures and crystallographic parameters for each phase.

Table 1: Phase Transition Temperatures of In₂S₃

| Transition | Temperature (K) | Temperature (°C) | Notes |

| β → α | 717 ± 5 | 444 ± 5 | Order-disorder transition.[1][3] |

| α → γ | > 1049 | > 776 | [1][3] |

Table 2: Crystallographic Data for In₂S₃ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (Å) at given Temperature (K) |

| β-In₂S₃ | Tetragonal | I4₁/amd | a = 7.619, c = 32.339 (at 309 K) |

| α-In₂S₃ | Cubic | Fd | a = 10.776 (at 749 K) |

| γ-In₂S₃ | Trigonal | P | a = 3.85, c = 9.17 (at 1099 K) |

Experimental Protocols

The study of phase transitions in In₂S₃ relies on a suite of analytical techniques to probe the structural and energetic changes that occur as a function of temperature and pressure.

Synthesis of β-In₂S₃ via Hydrothermal Method

This protocol describes a common method for synthesizing the room-temperature stable β-In₂S₃ phase.

Materials:

-

Indium(III) chloride (InCl₃)

-

Thioacetamide (CH₃CSNH₂)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of InCl₃ and thioacetamide in deionized water in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 150-180 °C for 12-24 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60-80 °C.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a crucial technique for observing the crystallographic changes during phase transitions in real-time.

Experimental Setup:

-

A high-resolution powder X-ray diffractometer equipped with a high-temperature chamber.

-

A monochromatic X-ray source (e.g., synchrotron radiation for high resolution).

-

A programmable temperature controller.

-

An inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

Protocol:

-

The synthesized In₂S₃ powder is placed on a sample holder within the high-temperature chamber.

-

The chamber is purged with an inert gas.

-

A series of XRD patterns are collected at different temperatures as the sample is heated at a controlled rate (e.g., 5-10 K/min).

-

Diffraction patterns are recorded continuously or at specific temperature intervals through the expected transition temperatures.

-

The collected data is then analyzed using Rietveld refinement to determine the crystal structure and lattice parameters at each temperature, allowing for the precise identification of phase transition points.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions, providing information on the transition temperatures and enthalpies.

Experimental Setup:

-

A differential scanning calorimeter.

-

Sample and reference pans (e.g., aluminum or graphite).

-

A controlled inert atmosphere.

Protocol:

-

A small, accurately weighed amount of the In₂S₃ sample (typically 5-10 mg) is sealed in a sample pan.

-

An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 K/min) in an inert atmosphere.

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Endothermic or exothermic peaks in the DSC curve indicate phase transitions. The peak onset temperature gives the transition temperature, and the integrated peak area provides the enthalpy of the transition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the In₂S₃ phase transition mechanism and experimental workflows.

Conclusion

The phase transitions of this compound from the low-temperature β-phase through the intermediate α-phase to the high-temperature γ-phase are fundamental to understanding and harnessing its properties for various technological applications. These transitions are primarily governed by the ordering and disordering of indium vacancies within the crystal lattice, as well as more significant structural reorganizations at higher temperatures. The ability to control and manipulate these phases through temperature and pressure offers a pathway to tailor the material's properties for specific functions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working with this promising semiconductor material. Further research into the kinetics of these phase transitions and the influence of doping on their characteristics will continue to be a fruitful area of investigation.

References

Theoretical Modeling of Indium(III) Sulfide (In₂S₃) Nanostructures: A Technical Guide

An in-depth technical guide on the theoretical modeling of Indium(III) sulfide (In₂S₃) nanostructures is presented below, tailored for researchers, scientists, and professionals in materials science and development.

1.0 Introduction to this compound Nanostructures

This compound (In₂S₃) is a semiconductor material that has garnered significant attention for its applications in various fields, including photovoltaics, photocatalysis, and optoelectronics. It is recognized for being a non-toxic and abundant alternative to cadmium-based compounds. In₂S₃ exists in three main crystalline polymorphs, each stable at different temperatures: the cubic α-phase, the tetragonal β-phase, and the layered γ-phase. The β-phase is the most stable at room temperature and is the most extensively studied for nanostructure applications. The properties of In₂S₃ can be tuned by controlling its size and morphology at the nanoscale, making theoretical modeling an indispensable tool for predicting and understanding its behavior.

2.0 Core Theoretical Modeling Methodologies

Theoretical modeling, particularly using quantum mechanical calculations, provides profound insights into the electronic and structural properties of In₂S₃ nanostructures. Density Functional Theory (DFT) is the most prominent computational method employed for this purpose.

2.1 Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For In₂S₃, DFT is used to calculate fundamental properties such as crystal structure, band gap, and defect formation energies.

-

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical for accuracy. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), with functionals like PBE, are common for structural optimization. However, they tend to underestimate the band gap of semiconductors. Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06), provide more accurate band gap predictions by incorporating a portion of the exact Hartree-Fock exchange.

-

Basis Sets and Pseudopotentials: Plane-wave basis sets are typically used in conjunction with pseudopotentials (like the Projector Augmented Wave method) to efficiently model the interactions between core and valence electrons.

3.0 Key Findings from Theoretical Studies

Theoretical modeling has been instrumental in understanding the structure-property relationships in In₂S₃ nanostructures.

3.1 Structural and Electronic Properties

The electronic properties of In₂S₃ are highly dependent on its crystalline phase and dimensionality. DFT calculations have been used to determine the lattice parameters and electronic band gaps of the different polymorphs. Quantum confinement effects in nanodots and nanosheets lead to a size-dependent increase in the band gap.

Data Presentation

The following tables summarize key quantitative data derived from computational studies.

Table 1: Calculated Lattice Parameters of β-In₂S₃

| Parameter | DFT (PBE) Value | Experimental Value |

| a (Å) | 7.63 | 7.62 |

| c (Å) | 32.36 | 32.34 |

Note: Values are representative and can vary slightly between different computational studies.

Table 2: Calculated Electronic Band Gaps of In₂S₃ Polymorphs

| System | Calculation Method | Functional | Band Gap (eV) |

| Bulk β-In₂S₃ | DFT | PBE | 1.98 |

| Bulk β-In₂S₃ | DFT | HSE06 | 2.75 |

| Monolayer β-In₂S₃ | DFT | PBE | 2.25 |

| Monolayer β-In₂S₃ | DFT | HSE06 | 3.01 |

4.0 Experimental Protocols

The validation of theoretical models relies on robust experimental data. This requires well-documented synthesis and characterization protocols.

4.1 Computational Protocol: DFT Analysis of a β-In₂S₃ Monolayer

-

Structural Model Creation: The bulk crystal structure of β-In₂S₃ is first obtained from crystallographic databases. A monolayer is then cleaved along a specific crystallographic plane (e.g., the (001) plane). A vacuum layer of at least 15-20 Å is added perpendicular to the monolayer surface to prevent interactions between periodic images.

-

Geometry Optimization: The atomic positions and lattice vectors of the monolayer are fully relaxed using the conjugate-gradient algorithm. The PBE functional is typically employed for this step until the forces on each atom are below a threshold of 0.01 eV/Å.

-

Electronic Structure Calculation: A static self-consistent field (SCF) calculation is performed on the optimized structure using a denser k-point mesh to achieve energy convergence. Subsequently, a more accurate hybrid functional like HSE06 is used to calculate the electronic band structure and the density of states (DOS) to obtain an accurate band gap.

4.2 Synthesis Protocol: Hydrothermal Synthesis of In₂S₃ Nanoparticles

-

Precursor Preparation: Indium chloride (InCl₃) and thioacetamide (CH₃CSNH₂) are used as the indium and sulfur sources, respectively. Equimolar solutions of the precursors are prepared in deionized water.

-

Reaction: The solutions are mixed in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and maintained at a temperature of 180°C for 12-24 hours.

-

Product Recovery: After the reaction, the autoclave is allowed to cool to room temperature. The resulting yellow precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in a vacuum oven at 60°C.

5.0 Visualization of Concepts and Workflows

Visual diagrams are crucial for understanding the relationships between different phases, the computational workflow, and the interplay of synthesis and properties.

Caption: Phase transitions of the primary In₂S₃ polymorphs.

Quantum Confinement in Indium(III) Sulfide Nanocrystals: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, optical properties, and biomedical applications of Indium(III) Sulfide (In₂S₃) nanocrystals, focusing on the profound influence of quantum confinement effects.

This compound (In₂S₃) has emerged as a compelling semiconductor material in the realm of nanotechnology, offering a less-toxic alternative to cadmium- and lead-based nanocrystals. Its optical and electronic properties can be precisely tuned by controlling the crystal size at the nanometer scale, a phenomenon known as the quantum confinement effect. This technical guide provides a comprehensive overview of the core principles of quantum confinement in In₂S₃ nanocrystals, their synthesis and characterization, and their burgeoning applications in the biomedical field, particularly in bioimaging and drug delivery.

The Essence of Quantum Confinement in In₂S₃ Nanocrystals

When the dimensions of a semiconductor crystal are reduced to the scale of its exciton Bohr radius, the continuous energy bands of the bulk material transform into discrete, quantized energy levels. This quantum confinement leads to a size-dependent increase in the effective band gap of the nanocrystal. Consequently, smaller In₂S₃ nanocrystals exhibit a larger band gap, resulting in a blue shift in their absorption and emission spectra. This ability to tune the optical properties by simply varying the nanocrystal size is a cornerstone of their utility in various applications. The band gap of In₂S₃ quantum dots can be enhanced up to 3.65 eV due to the quantum confinement effect.[1]

The photoluminescence of In₂S₃ nanocrystals is another key property influenced by quantum confinement. The emission arises from the recombination of excitons (electron-hole pairs) and can be tuned across the visible spectrum. The fluorescence quantum yield of In₂S₃ nanoparticles has been reported to be around 10%.[2] The emission processes in In₂S₃ nanocrystals can be attributed to excitonic recombination and electron-hole recombination via defect levels.[2]

Quantitative Analysis of Size-Dependent Optical Properties

The relationship between the size of In₂S₃ nanocrystals and their optical properties is a critical aspect for their application. The following tables summarize the quantitative data extracted from various studies.

| Nanocrystal Size (nm) | Band Gap (eV) | Emission Wavelength (nm) | Synthesis Method | Reference |

| ~6 | - | Blue-UV emission | Solution route | [3] |

| 6 ± 2 | up to 3.65 | Blue emission | Precursor decomposition | [1] |

| 30 | - | Strong blue-UV emission | Solution route | [3] |

Note: Comprehensive data correlating specific sizes with precise band gaps and emission wavelengths for a wide range of In₂S₃ nanocrystals is an ongoing area of research. The data presented here is based on available literature.

Experimental Protocols: Synthesizing and Characterizing In₂S₃ Nanocrystals

The synthesis of high-quality, monodisperse In₂S₃ nanocrystals is paramount for harnessing their quantum confinement effects. Various methods have been developed, with colloidal and hydrothermal routes being the most prevalent.

Detailed Protocol for Hydrothermal Synthesis of β-In₂S₃ Nanoparticles

This protocol describes a template-free and surfactant-less hydrothermal process for synthesizing β-In₂S₃ microspheres.

Materials:

-

Indium chloride tetrahydrate (InCl₃·4H₂O)

-

Thioacetamide (CH₃CSNH₂)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 2 mmol of indium chloride tetrahydrate and 3 mmol of thioacetamide in a beaker containing 40 mL of distilled water and 10 mL of ethanol.[4]

-

Stir the solution for 30 minutes at 600 rpm using a magnetic stirrer at room temperature.[4]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.[4]

-

Seal the autoclave and maintain it at 160 °C in a hot air oven for 12 hours.[4]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Centrifuge the resulting yellow precipitate, wash it thoroughly with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product at 65 °C overnight to obtain In₂S₃ nanoparticles.[4]

Characterization Techniques

A suite of characterization techniques is employed to ascertain the size, morphology, crystal structure, and optical properties of the synthesized In₂S₃ nanocrystals.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanocrystals.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

-

UV-Vis Spectroscopy: To measure the absorption spectra and determine the optical band gap.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectra and determine the photoluminescence properties.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.

Visualizing Key Processes: Workflows and Cellular Interactions

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex experimental workflows and biological interactions.

Experimental Workflow for Colloidal Nanocrystal Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of colloidal nanocrystals.

Cellular Uptake of Functionalized In₂S₃ Quantum Dots via Receptor-Mediated Endocytosis

For biomedical applications, In₂S₃ nanocrystals are often functionalized with targeting ligands to enhance their uptake by specific cells. For instance, hyaluronic acid (HA) can be used to target CD44 receptors, which are overexpressed in many cancer cells.[5]

Caption: Receptor-mediated endocytosis of hyaluronic acid-functionalized In₂S₃ quantum dots.

Applications in Drug Development and Biomedical Research

The unique optical properties and low cytotoxicity of In₂S₃ nanocrystals make them promising candidates for a range of biomedical applications.

-

Bioimaging: Their tunable fluorescence allows for multiplexed imaging of cellular structures and processes. Dual-modal probes, combining the fluorescence of In₂S₃ quantum dots with the paramagnetic properties of co-dopants like Mn²⁺, enable both optical and magnetic resonance imaging (MRI).[5]

-

Targeted Drug Delivery: Functionalized In₂S₃ nanocrystals can be used as carriers to deliver therapeutic agents specifically to diseased cells, minimizing side effects on healthy tissues. The cellular uptake of these nanoparticles is a critical factor, with studies showing that internalization can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis.[6][7][8]

Conclusion

Quantum confinement effects in this compound nanocrystals provide a powerful tool for tuning their optoelectronic properties, making them highly attractive for advanced applications in biomedical research and drug development. The ability to control their size and surface chemistry opens up exciting possibilities for the design of novel diagnostic and therapeutic agents. Further research focusing on the systematic correlation of size with optical properties and a deeper understanding of their interactions with biological systems will undoubtedly accelerate their translation from the laboratory to clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Characterization of Novel Indium(III) Sulfide Composites for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) sulfide (In₂S₃), a versatile n-type semiconductor, has garnered significant attention for its unique optoelectronic properties and potential applications in photocatalysis and solar energy conversion. More recently, the exploration of In₂S₃-based composites has opened new avenues for their use in the biomedical field, particularly in bioimaging and cancer therapy. This technical guide provides a comprehensive overview of the initial characterization of novel this compound composites, with a focus on their synthesis, structural and physicochemical properties, and their emerging role in drug delivery and photodynamic therapy. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Introduction

This compound is a III-VI group semiconductor that exists in three main crystalline forms: α, β, and γ-In₂S₃.[1] Among these, the β-In₂S₃ phase is the most stable at room temperature and possesses a band gap of approximately 2.0-2.3 eV, enabling it to absorb a significant portion of the visible light spectrum.[2] This property is central to its photocatalytic activity and its applications in photodynamic therapy (PDT). The formation of composites by integrating In₂S₃ with other materials, such as metal oxides (e.g., ZnO, TiO₂) or other semiconductors, can further enhance its properties by improving charge separation, increasing surface area, and introducing new functionalities.[3][4]

For drug development professionals, the appeal of In₂S₃ composites lies in their potential as theranostic agents, combining diagnostic imaging with therapeutic intervention. Their ability to generate reactive oxygen species (ROS) upon light irradiation forms the basis of their use in PDT for cancer treatment. Furthermore, their nanoparticle form allows for potential use as drug carriers. This guide will delve into the fundamental aspects of synthesizing and characterizing these novel composites, providing a solid foundation for their exploration in biomedical applications.

Synthesis of this compound Composites

The properties of In₂S₃ composites are highly dependent on their synthesis method, which influences their crystal structure, morphology, particle size, and surface chemistry.[2] Several techniques have been successfully employed to produce In₂S₃-based composites.

Hydrothermal/Solvothermal Synthesis

This is a widely used method for synthesizing crystalline In₂S₃ composites. It involves a chemical reaction in a sealed vessel (autoclave) containing the precursor solutions and a solvent, which is heated above its boiling point. The high temperature and pressure facilitate the formation of well-defined crystalline structures.

Chemical Bath Deposition (CBD)

CBD is a simple and cost-effective technique for depositing thin films of In₂S₃ onto a substrate.[5] The substrate is immersed in a solution containing the indium salt and a sulfur source. The slow decomposition of the sulfur source leads to the controlled precipitation of In₂S₃ onto the substrate. Composites can be formed by using a substrate pre-coated with another material.

Co-precipitation

This method involves the simultaneous precipitation of In₂S₃ and the other component of the composite from a solution containing their respective precursors.[3] It is a straightforward technique for producing homogenously mixed composite powders.

Physicochemical Characterization

A thorough characterization of the synthesized In₂S₃ composites is crucial to understand their properties and potential performance in biomedical applications.

Structural and Morphological Analysis

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the composites.

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution.

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the internal structure, particle size, and lattice fringes of the nanoparticles.

Optical and Electronic Properties

-

UV-Visible Diffuse Reflectance Spectroscopy (DRS): Used to determine the light absorption properties and estimate the band gap energy of the composites.

-

Photoluminescence (PL) Spectroscopy: Provides insights into the separation and recombination of photogenerated electron-hole pairs.

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the elements present in the composite.